3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione
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Overview
Description
3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione is a heterocyclic compound that features a pyridine ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione typically involves the condensation of pyridine derivatives with triazine precursors. One common method involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions to form the desired triazine ring structure . The reaction is usually carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, and requires the presence of a base, such as triethylamine, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and catalytic properties.
Pathways Involved: In biological systems, it may interfere with enzymatic processes or cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: This compound also features a triazine ring with pyridine substituents and is used in similar applications, such as coordination chemistry and materials science.
3-(Pyridin-4-yl)-1,2,4-triazine: Another related compound with a pyridine ring attached to a triazine ring, known for its biological activities.
Uniqueness: 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFGQWRKCDRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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